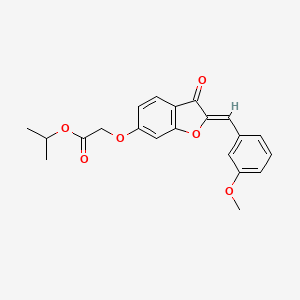![molecular formula C19H13F3N2O3 B2498300 (2Z)-N-Acetyl-2-{[4-(Trifluormethyl)phenyl]imino}-2H-chromen-3-carboxamid CAS No. 313954-09-5](/img/structure/B2498300.png)
(2Z)-N-Acetyl-2-{[4-(Trifluormethyl)phenyl]imino}-2H-chromen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of organic molecules.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific proteins or pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the trifluoromethyl group and the imino functionality. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct configuration and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve safety. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Wirkmechanismus
The mechanism of action of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of cellular pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-N-acetyl-2-{[4-(methyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2Z)-N-acetyl-2-{[4-(chloromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Contains a chloromethyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide makes it unique compared to its analogs. This group is known to enhance the compound’s metabolic stability and binding affinity, making it a more potent candidate for various applications in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
N-acetyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-11(25)23-17(26)15-10-12-4-2-3-5-16(12)27-18(15)24-14-8-6-13(7-9-14)19(20,21)22/h2-10H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDYLFAZYJLKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498217.png)
![3-(4-ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2498220.png)
![benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate](/img/structure/B2498223.png)

![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine](/img/structure/B2498225.png)
![2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide](/img/structure/B2498237.png)

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)
